molecular formula C19H20N4O4S B14911562 n'-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)-n-formyl-4-methylbenzenesulfonohydrazide

n'-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)-n-formyl-4-methylbenzenesulfonohydrazide

Cat. No.: B14911562
M. Wt: 400.5 g/mol
InChI Key: FOFWOZNPXOMQNJ-UHFFFAOYSA-N
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Description

N’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-formyl-4-methylbenzenesulfonohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a formyl group, and a benzenesulfonohydrazide moiety

Preparation Methods

The synthesis of N’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-formyl-4-methylbenzenesulfonohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio in the presence of a suitable solvent such as acetone . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

N’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-formyl-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonohydrazide moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-formyl-4-methylbenzenesulfonohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and bioactive molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Due to its bioactive nature, it is being explored for potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and analytical reagents.

Mechanism of Action

The mechanism of action of N’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-formyl-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

N’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-formyl-4-methylbenzenesulfonohydrazide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-N-(4-methylphenyl)sulfonylformamide

InChI

InChI=1S/C19H20N4O4S/c1-14-9-11-17(12-10-14)28(26,27)22(13-24)20-18-15(2)21(3)23(19(18)25)16-7-5-4-6-8-16/h4-13,20H,1-3H3

InChI Key

FOFWOZNPXOMQNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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